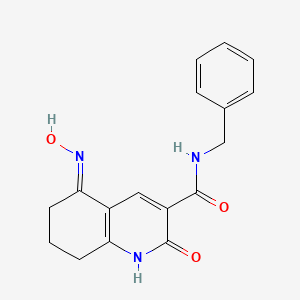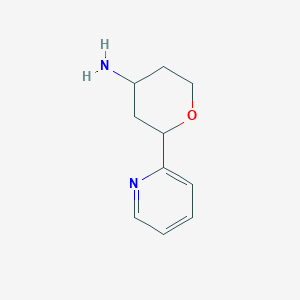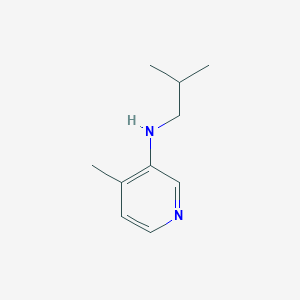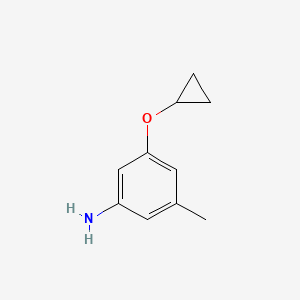
3-Cyclopropoxy-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-methylaniline: is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is characterized by the presence of a cyclopropoxy group attached to the third carbon of the benzene ring and a methyl group attached to the fifth carbon, with an amino group at the para position relative to the cyclopropoxy group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-methylaniline typically involves the following steps:
Nitration and Reduction: The nitration of the benzene ring followed by reduction can introduce the amino group at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Cyclopropoxy-5-methylaniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds.
Reduction: The compound can be reduced to form cyclopropoxy-5-methylcyclohexylamine.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like bromine for halogenation, sulfuric acid for sulfonation, and nitric acid for nitration are typically employed.
Major Products:
Oxidation: Quinones or nitroso compounds.
Reduction: Cyclopropoxy-5-methylcyclohexylamine.
Substitution: Halogenated, sulfonated, or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: 3-Cyclopropoxy-5-methylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it can be used as a building block for the synthesis of bioactive molecules and as a probe to study enzyme-substrate interactions .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
3-Cyclopropoxy-5-fluoro-N-methylaniline: This compound has a similar structure but with a fluorine atom instead of a hydrogen atom at the fifth position.
3-Cyclopropoxy-5-chloroaniline: This compound has a chlorine atom at the fifth position instead of a methyl group.
Uniqueness: 3-Cyclopropoxy-5-methylaniline is unique due to the presence of both a cyclopropoxy group and a methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(11)6-10(5-7)12-9-2-3-9/h4-6,9H,2-3,11H2,1H3 |
InChI Key |
KLURFACBWZBUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


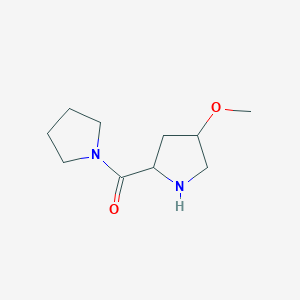
![4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B13252563.png)
![5Lambda6-thia-8-azaspiro[3.6]decane-5,5-dione](/img/structure/B13252566.png)
![4-Methyl-2-[(pentylamino)methyl]phenol](/img/structure/B13252569.png)
![(2R)-2-{[(2-Methyl-1,3-thiazol-4-YL)methyl]amino}propanoic acid](/img/structure/B13252577.png)
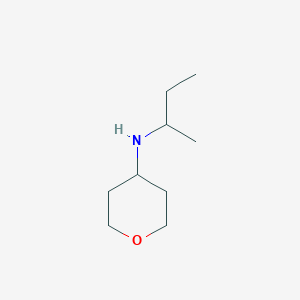
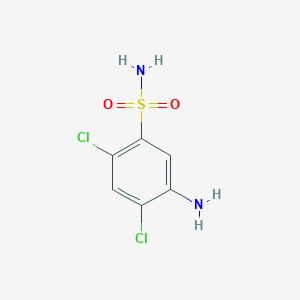
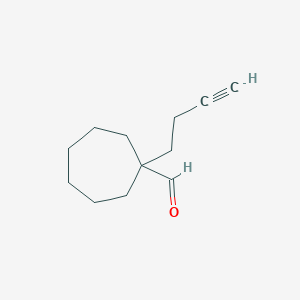
![tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B13252606.png)
